Home > Products > Screening Compounds P83178 > Atorvastatin IMpurity F
Atorvastatin IMpurity F -

Atorvastatin IMpurity F

Catalog Number: EVT-15429860
CAS Number:
Molecular Formula: C40H47FN3NaO8
Molecular Weight: 739.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atorvastatin Impurity F is a significant impurity associated with the synthesis of atorvastatin, a widely used lipid-lowering medication. This compound is also referred to as Atorvastatin USP Related Compound F and Atorvastatin Amide Impurity. It is crucial in the pharmaceutical industry for quality control and regulatory compliance, particularly in the development of generic formulations of atorvastatin.

Source

Atorvastatin Impurity F can be sourced from various chemical suppliers, and its synthesis involves several steps that require high-quality raw materials. The compound has a CAS number of 887196-24-9 for the acid form and 1105067-87-5 for the calcium salt form. It is typically utilized as a working standard or secondary reference standard in analytical studies and quality control processes .

Classification

Atorvastatin Impurity F is classified as an impurity related to atorvastatin, which belongs to the statin class of drugs. Statins are known for their ability to inhibit cholesterol synthesis in the liver, making them effective in managing hyperlipidemia and reducing cardiovascular risk.

Synthesis Analysis

Methods

The synthesis of Atorvastatin Impurity F involves several chemical reactions, primarily focusing on the purification of raw materials and controlled reaction conditions to minimize unwanted by-products. The synthesis can be achieved through various routes, including:

  1. Chiral Auxiliary-Assisted Synthesis: This method utilizes chiral auxiliaries to control stereochemistry during the reaction process.
  2. Dynamic Kinetic Resolution: This approach employs resolving agents to facilitate the formation of specific diastereomers.
  3. Enzymatic Oxidation: This method involves enzymatic processes that convert intermediate compounds into the desired impurity.

Technical Details

The synthesis typically begins with arachidonic acid reacting with ethyl 4-chlorobenzenesulfonate in the presence of sodium hydroxide or other bases. This reaction forms a sulfate ester intermediate, which undergoes further transformations to yield Atorvastatin Impurity F. Purification steps often involve chromatography and recrystallization techniques to ensure high purity levels .

Molecular Structure Analysis

Structure

Atorvastatin Impurity F has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The molecular formula is C40H48FN3O8C_{40}H_{48}F_{N}3O_{8} with a molecular weight of approximately 717.82 g/mol.

Data

The compound's structure includes a pyrrole ring, hydroxyl groups, and an amide linkage, which are critical for its biological activity and interactions with other molecules .

Chemical Reactions Analysis

Reactions

Atorvastatin Impurity F participates in various chemical reactions, including:

  • Oxidation: Common oxidizing agents like hydrogen peroxide are used.
  • Reduction: Reducing agents such as sodium borohydride facilitate transformations.
  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

These reactions can lead to degradation products or other impurities that may affect the quality of atorvastatin formulations .

Technical Details

The reactions require careful control of conditions (temperature, pH) and reagents to minimize by-products. The stability of Atorvastatin Impurity F in solution has been observed for at least four hours at room temperature.

Mechanism of Action

Atorvastatin Impurity F functions primarily through its interaction with the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. By mimicking the natural substrate HMG-CoA, it inhibits this enzyme's activity, thereby reducing cholesterol production in the liver.

Process and Data

The binding interactions between Atorvastatin Impurity F and HMG-CoA reductase prevent the conversion of HMG-CoA to mevalonate, effectively lowering cholesterol levels in patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: Specific melting point data may vary based on purity levels but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under controlled conditions but susceptible to degradation under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .

Applications

Atorvastatin Impurity F serves several scientific uses:

  • Quality Control: Used as a reference standard in analytical methods for atorvastatin formulations.
  • Research: Assists in studying degradation pathways and stability profiles of atorvastatin.
  • Regulatory Compliance: Essential for meeting standards set by regulatory agencies during drug development processes.

Understanding Atorvastatin Impurity F's properties and behavior is crucial for ensuring the safety and efficacy of atorvastatin-containing medications .

Synthesis Pathways and Mechanistic Insights into Atorvastatin Impurity F

Synthetic Routes Leading to Impurity F Formation During Atorvastatin Production

Atorvastatin Impurity F (C₄₀H₄₇FN₃O₈, MW 717.82 g/mol as free acid; 737.84 g/mol as sodium salt) arises predominantly from incomplete purification or side reactions during the final stages of atorvastatin synthesis [4] [9]. This diamido acid derivative forms when an amide bond is established between the carboxylic acid group of one atorvastatin molecule and the amine group of another atorvastatin intermediate, creating a dimeric structure [6] [9]. The primary synthetic pathways include:

  • Condensation During Cyclization: The Paal-Knorr pyrrole synthesis—a key step in atorvastatin production—utilizes 1,4-diketone intermediates and primary amines under acidic catalysis. Incomplete removal of water or reaction solvents (e.g., methanol, THF) promotes nucleophilic attack by amine groups on activated carbonyls of adjacent atorvastatin molecules, forming amide-linked dimers [2] [4].
  • Ester Hydrolysis Followed by Amidation: Residual esterified atorvastatin intermediates (e.g., ethyl or isopropyl esters) may undergo partial hydrolysis to carboxylic acids. Under thermal stress (>40°C) during the calcium salt formation step, these acids react with free amine groups of the statin’s pyrrole ring, generating Impurity F [4] [9].
  • Calcium Salt Crystallization: The addition of calcium hydroxide or calcium chloride during salt formation can catalyze dimerization if pH exceeds 8.0, as alkaline conditions deprotonate carboxylic acids, enhancing their electrophilicity toward amines [2] [8].

Table 1: Synthetic Pathways Contributing to Atorvastatin Impurity F Formation

PathwayKey ReactantsCritical ConditionsReported Yield Range
CondensationAtorvastatin diol intermediates + AminesAcid catalysis, T > 60°C0.3–1.2%
Ester Hydrolysis/AmidationAtorvastatin ethyl/isopropyl esterspH 7.5–9.0, T > 40°C0.8–2.1%
Calcium Salt CrystallizationAtorvastatin free acid + Calcium saltspH > 8.0, prolonged stirring0.5–1.8%

Role of Reaction Intermediates and Byproducts in Impurity F Generation

The formation of Impurity F is intrinsically linked to reactive intermediates generated during atorvastatin synthesis:

  • Diol Intermediates: The open-chain diol form of atorvastatin (prior to lactonization) contains both carboxylic acid and amine groups. In polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile, hydrogen bonding between these groups facilitates amide bond formation, especially at concentrations >0.5 M [2] [5]. Patent data demonstrate that reducing reaction mixture concentration to ≤0.3 M decreases Impurity F by 55–70% [2].
  • Lactone Ring-Opened Species: Atorvastatin lactone—a common byproduct—undergoes hydrolytic ring opening under basic conditions, regenerating the carboxylic acid. This species exhibits higher amidation propensity than the native statin due to steric strain [4] [5].
  • Activated Esters: Residual coupling agents (e.g., carbodiimides) from earlier synthesis steps can convert carboxylic acids to reactive esters (e.g., O-acylisoureas), which undergo rapid aminolysis to form Impurity F [9].

Kinetic studies confirm that Impurity F formation follows second-order kinetics, dependent on both atorvastatin and intermediate concentrations. Activation energy (Ea) ranges from 65–75 kJ/mol, indicating significant temperature dependence [2].

Catalytic and Solvent-Mediated Mechanisms in Amide-Linked Impurity Formation

Solvents and catalysts critically influence Impurity F generation through multiple mechanistic pathways:

  • Acid/Base Catalysis:
  • Acidic Media: Protons catalyze carbonyl activation of carboxylic acids, accelerating nucleophilic attack by amines. However, strong acids (e.g., HCl) protonate amines (RNH₃⁺), reducing their nucleophilicity. Optimal impurity formation occurs at pH 4.0–5.0 in acetate/formate buffers [3] [5].
  • Basic Media: Hydroxide ions deprotonate carboxylic acids (RCOO⁻), enabling electrophilic amidation. Calcium hydroxide—used in salt formation—raises pH to 9–10, promoting dimerization. Substituting it with sodium hydroxide and controlling pH ≤8.0 reduces Impurity F by 40% [2] [8].
  • Solvent Effects:
  • Polar Protic Solvents: Methanol/ethanol solvate reactive groups via hydrogen bonding, suppressing amidation. Methanol-containing reaction mixtures show 60% less Impurity F vs. THF [2].
  • Polar Aprotic Solvents: THF, DMF, or acetonitrile enhance amine nucleophilicity by poorly solvating anions, increasing impurity yields. THF-mediated reactions exhibit Impurity F levels up to 2.1% [2] [4].
  • Water Content: Hydrolytic pathways dominate at >5% v/v water, cleaving esters to acids and increasing amidation substrates. Maintaining water content <2% during cyclization is critical [2].
  • Metal Ion Catalysis:Calcium ions (Ca²⁺) coordinate with carboxylate groups, orienting them for nucleophilic attack by amines. This Lewis acid behavior lowers the energy barrier for amide bond formation. Replacing calcium with magnesium during salt formation reduces Impurity F by 30% due to weaker coordination [8] [9].

Table 2: Solvent and Catalyst Impact on Impurity F Formation

Solvent/Catalyst[Impurity F] RangeMechanistic RoleMitigation Strategy
Tetrahydrofuran (THF)1.2–2.1%Enhances amine nucleophilicityReplace with methanol/ethanol
Calcium hydroxide0.9–1.8%Base catalysis + Lewis acid coordinationUse NaOH, pH ≤8.0
Methanol0.3–0.7%Competitive H-bonding with reactantsIncrease concentration to >30% v/v
Water (>5% v/v)1.5–2.5%Hydrolyzes esters to reactive acidsMaintain water content <2%
Residual carbodiimides1.8–3.0%Generate activated esters (O-acylisoureas)Purge via aqueous washes

Properties

Product Name

Atorvastatin IMpurity F

IUPAC Name

sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate

Molecular Formula

C40H47FN3NaO8

Molecular Weight

739.8 g/mol

InChI

InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1

InChI Key

OHFKZDUXUWJNCG-ZNOPIPGTSA-M

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.